molecular formula C11H11FN2O B2819956 2-Fluoro-6-morpholinobenzonitrile CAS No. 346636-41-7

2-Fluoro-6-morpholinobenzonitrile

Cat. No.: B2819956
CAS No.: 346636-41-7
M. Wt: 206.22
InChI Key: KDNYXKJTNUCDAL-UHFFFAOYSA-N
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Description

2-Fluoro-6-morpholinobenzonitrile is an organic compound with the molecular formula C11H11FN2O It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 2-position and a morpholine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-6-morpholinobenzonitrile can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 2,6-difluorobenzonitrile with morpholine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually around 90°C, for several hours .

Industrial Production Methods

For industrial production, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-morpholinobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or DMF.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminobenzonitrile derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

2-Fluoro-6-morpholinobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-morpholinobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the morpholine group can improve its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzonitrile: Lacks the morpholine group, making it less versatile in certain applications.

    2-Fluorobenzonitrile: Lacks both the morpholine group and the second fluorine atom, resulting in different chemical properties.

    6-Morpholinobenzonitrile: Lacks the fluorine atom, which can affect its reactivity and biological activity.

Uniqueness

2-Fluoro-6-morpholinobenzonitrile is unique due to the combination of the fluorine atom and the morpholine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-morpholin-4-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNYXKJTNUCDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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